Home > Products > Building Blocks P3771 > Troxacitabine
Troxacitabine - 145918-75-8

Troxacitabine

Catalog Number: EVT-284371
CAS Number: 145918-75-8
Molecular Formula: C8H11N3O4
Molecular Weight: 213.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Troxacitabine, also known as Troxatyl, (−)-2'-deoxy-3'-oxacytidine, β-L-dioxolane-cytidine, or BCH-4556, is a synthetic deoxycytidine analogue characterized by its unique dioxolane structure and non-natural L-configuration. [] It is the first L-nucleoside analogue to demonstrate potent antitumor activity. [, , ] Troxacitabine's unique stereochemistry, distinct from natural D-nucleosides like cytarabine and gemcitabine, renders it resistant to certain tumor cell resistance mechanisms, making it a promising agent for cancer research. [, , ]

Future Directions
  • Further Development of Prodrugs: Exploring new, more lipophilic prodrugs with enhanced cell penetration and bioavailability to potentially improve troxacitabine's efficacy. [, ]

Gemcitabine

Compound Description: Gemcitabine (β-d-2′,2′-difluorodeoxycytidine, dFdC) is a deoxycytidine analogue that exhibits potent antitumor activity. It is a substrate for deoxycytidine kinase (dCK) and is incorporated into DNA, leading to inhibition of DNA synthesis. []

Cytarabine

Compound Description: Cytarabine (cytosine arabinoside, ara-C) is a widely used cytotoxic deoxycytidine analogue. Similar to troxacitabine, it requires activation by dCK and incorporation into DNA for its cytotoxic effects. [, , , , , ]

Relevance: Like gemcitabine, cytarabine is structurally related to troxacitabine but differs in its stereochemistry, existing in the d-configuration. [, , , , , , , ] This makes cytarabine susceptible to inactivation by cytidine deaminase and dependent on nucleoside transporters, unlike troxacitabine. [, , ] Troxacitabine is investigated as an alternative for patients with resistance to cytarabine, particularly in the context of acute myeloid leukemia. [, , , ]

Cladribine

Compound Description: Cladribine is a purine nucleoside analog that acts as a DNA synthesis inhibitor. It is primarily used in the treatment of hairy cell leukemia and other lymphoid malignancies. []

Relevance: Although structurally different from troxacitabine, cladribine is another nucleoside analogue investigated for its antitumor activity. Studies comparing resistance profiles between cladribine and troxacitabine provide insights into their distinct mechanisms of action and potential clinical applications. []

5-Fluorotroxacitabine (5FTRX)

Compound Description: 5-Fluorotroxacitabine is a novel L-nucleoside analog and a chain-terminating cytidine derivative. It shows potent anti-proliferative activity against AML cell lines and resistance to degradation by CDA. Like troxacitabine, it requires phosphorylation by dCK for activation. [, ]

Relevance: 5FTRX is structurally related to troxacitabine, sharing the L-configuration and the dioxolane ring. [, ] The key difference lies in the fluorine atom at the 5 position of the pyrimidine ring in 5FTRX. Preclinical studies suggest that 5FTRX exhibits promising efficacy against AML, including in models resistant to cytarabine. [, ]

Troxacitabine Monophosphate Prodrugs

Compound Description: These are a class of prodrugs designed to overcome the limitations associated with troxacitabine, particularly its dependence on dCK for activation. These prodrugs bypass the need for the initial phosphorylation step by delivering the active monophosphate form of troxacitabine directly into cells. [, ]

Relevance: These prodrugs are directly derived from troxacitabine and aim to improve its therapeutic index by overcoming resistance mechanisms and potentially enhancing efficacy. [, ] One example is MV806, which demonstrates potent anti-proliferative activity against AML cell lines, even in the presence of low dCK levels. []

MIV-818

Compound Description: MIV-818 is a liver-targeting nucleotide prodrug of troxacitabine monophosphate. It is designed to deliver high levels of the active metabolite, troxacitabine triphosphate, specifically to the liver, minimizing systemic exposure. [, ]

Relevance: MIV-818 is a prodrug designed to improve the delivery and efficacy of troxacitabine, particularly in liver cancers. [, ] By targeting the liver, it aims to increase drug concentrations at the tumor site while reducing systemic toxicity.

Classification and Source

Troxacitabine is classified as a nucleoside analogue, specifically a deoxycytidine analogue. It was developed for its potential use in treating various cancers due to its ability to disrupt DNA synthesis and induce apoptosis in malignant cells. The compound is known by several names, including Troxatyl and (-)-ODDC, and has been investigated in clinical settings for its efficacy against hematological malignancies and solid tumors .

Synthesis Analysis

The synthesis of Troxacitabine involves several intricate steps:

  1. Starting Material: The synthesis begins with dihydroxyacetic acid L-menthyl acrylate as the primary raw material.
  2. Condensation Reaction: This compound undergoes a condensation reaction with hydroxyacetaldehyde to form an intermediate product.
  3. Halogenation: The hydroxyl group of the intermediate is halogenated to produce a halogenated derivative.
  4. Coupling with Cytosine: This halogenated product is then coupled with cytosine to form a conjugate.
  5. Reduction: The conjugate is subsequently reduced to yield Troxacitabine.
Molecular Structure Analysis

Troxacitabine has the molecular formula C8H11N3O4C_8H_{11}N_3O_4 and a molecular weight of approximately 213.19 g/mol. Its structure features two defined stereocenters, contributing to its unique stereochemical configuration that distinguishes it from other nucleoside analogues. The compound's structural representation can be described by the SMILES notation: NC1=NC(=O)N(C=C1)[C@@H]2CO[C@H](CO)O2 .

Structural Features

  • Stereochemistry: Troxacitabine exhibits an absolute stereochemistry with specific configurations at its chiral centers.
  • Functional Groups: The presence of hydroxyl groups contributes to its solubility and reactivity, while the nucleobase structure allows for incorporation into DNA.
Chemical Reactions Analysis

Troxacitabine participates in various chemical reactions primarily related to its activation and incorporation into DNA:

  • Phosphorylation: Upon entering cells, Troxacitabine is phosphorylated by deoxycytidine kinase to form its active triphosphate form.
  • DNA Incorporation: The triphosphate form is incorporated into DNA, leading to chain termination during replication due to its structural mimicry of deoxycytidine .
Mechanism of Action

The mechanism of action of Troxacitabine involves:

  1. Cellular Uptake: It enters cells primarily through passive diffusion rather than relying on nucleoside transporters.
  2. Activation: Once inside the cell, it undergoes phosphorylation to become active.
  3. DNA Incorporation: The active triphosphate form incorporates into DNA strands, causing immediate chain termination which triggers apoptosis in cancer cells.

Troxacitabine's resistance to cytidine deaminase (an enzyme that typically inactivates other nucleoside analogues) enhances its efficacy against certain malignancies .

Physical and Chemical Properties Analysis

Troxacitabine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: It demonstrates solubility in various solvents due to the presence of hydroxyl groups.
  • Stability: Various crystal forms have been identified, with some exhibiting stability under specific conditions which could impact formulation and storage .
Applications

Troxacitabine has been primarily explored for:

  • Cancer Treatment: Its main application lies in oncology, particularly for treating refractory lymphoproliferative conditions and solid tumors.
  • Research Tool: As a nucleoside analogue, it serves as a valuable tool in research focused on DNA synthesis inhibition and cancer cell apoptosis mechanisms.
Synthesis and Structural Innovation of Troxacitabine

Stereochemical Uniqueness in Nucleoside Analogue Design

Troxacitabine (β-L-(-)-dioxolane-cytidine) represents a paradigm shift in nucleoside analogue design as the first unnatural L-configuration nucleoside with demonstrated anticancer activity [2] [7]. This stereochemical inversion differentiates troxacitabine from conventional anticancer nucleosides (e.g., cytarabine, gemcitabine), which exclusively mimic the natural D-conformation of physiological nucleosides. The L-orientation of troxacitabine’s sugar moiety confers distinctive biochemical properties: it is not a substrate for deoxycytidine deaminase, a common degradation enzyme that limits the activity and duration of D-configured cytidine analogues [2] [5]. Furthermore, troxacitabine bypasses nucleoside transporter-dependent cellular uptake mechanisms. While most nucleoside analogues rely on equilibrative (ENT) or concentrative (CNT) nucleoside transporters for cellular entry, troxacitabine utilizes passive diffusion at pharmacologically relevant concentrations, enabling activity against tumor cells with transporter deficiencies [3] [5]. This unique uptake mechanism contributes to its activity against malignancies often resistant to conventional nucleoside analogs, such as renal cell carcinoma and certain leukemias [3] [7].

The L-configuration also fundamentally alters troxacitabine’s interaction with DNA polymerases. While its triphosphate metabolite is recognized as a substrate by both replicative and repair DNA polymerases, incorporation into DNA results in complete chain termination. This occurs because the dioxolane ring lacks the 3'-hydroxyl group necessary for phosphodiester bond formation with subsequent nucleotides [6] [8]. Critically, the excision of incorporated troxacitabine monophosphate from DNA termini by cellular 3'→5' exonucleases is inefficient compared to D-nucleoside analogues, leading to prolonged persistence within DNA and sustained cytotoxic effects [5] [8].

Table 1: Key Stereochemical and Biochemical Properties of Troxacitabine vs. Natural Nucleosides and D-Analogues

PropertyTroxacitabine (L-configuration)D-Configured Nucleoside Analogues (e.g., Cytarabine, Gemcitabine)
StereochemistryUnnatural L-orientationNatural D-orientation
Deoxycytidine DeaminaseNot a substrate (Resistant to degradation)Substrate (Susceptible to degradation)
Primary Cellular UptakePassive diffusionENT/CNT Transporter-dependent
3'-Hydroxyl GroupAbsent (Dioxolane ring)Present (Deoxyribose ring)
DNA Chain TerminationComplete terminationMay allow limited elongation (Gemcitabine)
Excision by 3'→5' ExonucleasesInefficientRelatively efficient

Synthetic Pathways for β-L-Configured Dioxolane Nucleosides

The synthesis of troxacitabine centers on constructing the β-L-dioxolane-cytidine scaffold with high stereochemical fidelity, presenting challenges distinct from D-nucleoside production. Key patents detail optimized routes emphasizing chiral pool utilization and crystallization control to ensure enantiomeric purity critical for biological activity [1] [9].

A core strategy involves stereoselective glycosylation between a protected L-glyceraldehyde derivative and a silylated cytosine base. This step is pivotal for establishing the β-L-glycosidic bond characteristic of troxacitabine. Following glycosylation, cyclization forms the 1,3-dioxolane ring – the defining structural element differentiating troxacitabine from conventional deoxyribose-containing nucleosides [1] [9]. Protecting group strategies (e.g., acetyl, benzyl) are crucial throughout the sequence to prevent side reactions and ensure regioselective functionalization.

Patent WO2017031994A1 details critical purification and crystallization processes yielding pharmaceutically acceptable forms. Recrystallization from specific solvent mixtures like dichloromethane/methanol or acetone/methanol produces defined crystal forms characterized by distinctive powder X-ray diffraction (PXRD) patterns and differential scanning calorimetry (DSC) profiles [1]. These crystalline forms are essential for ensuring batch-to-batch consistency, stability, and solubility properties of the drug substance. The patent further discloses methods for obtaining a stable monohydrate form (Form II), which exhibits superior stability under storage conditions compared to anhydrous forms. Key parameters for crystallization include:

  • Solvent Composition: Precise ratios of solvents like dichloromethane and methanol are critical for inducing the desired polymorphic form.
  • Temperature Ramp: Controlled cooling rates during crystallization ensure the formation of stable crystals of uniform size and morphology.
  • Seed Crystals: Addition of pre-formed Form II seeds promotes the nucleation and growth of the desired monohydrate polymorph, preventing the formation of undesired forms [1].

Table 2: Key Synthetic and Crystallization Steps for Troxacitabine Production

Synthetic StageKey Process/ReagentPurpose/Outcome
Chiral Starting MaterialL-Glyceraldehyde derivativeEnsures L-configuration of the final nucleoside
GlycosylationSilylated cytosine, Lewis acid catalystForms β-L-glycosidic bond stereoselectively
Dioxolane Ring ClosureAcid-catalyzed cyclizationConstructs the characteristic 1,3-dioxolane ring system
DeprotectionMethanolic ammonia, hydrogenolysisRemoves protecting groups (acetyl, benzyl) yielding troxacitabine
Crystallization (Form II)Dichloromethane/Methanol mixture, seeded coolingProduces stable monohydrate crystal form suitable for formulation
CharacterizationPXRD, DSC, TGAConfirms identity, purity, polymorphic form, and stability

Alternative synthetic approaches explored include the use of chiral auxiliaries or enzymatic resolution techniques to access enantiomerically pure L-dioxolane intermediates, although the chiral pool approach starting from L-glyceraldehyde remains industrially prevalent due to scalability and cost-effectiveness [1] [9]. The final synthetic steps invariably involve rigorous purification, often combining silica gel chromatography and controlled crystallization, to achieve the high chemical and enantiomeric purity required for pharmaceutical use.

Comparative Analysis with D-Configured Nucleoside Analogues

Troxacitabine’s L-configuration confers distinct metabolic, resistance, and efficacy profiles compared to D-configured nucleoside analogues like cytarabine (ara-C) and gemcitabine, underpinning its unique therapeutic niche.

Metabolic Activation and Stability: Troxacitabine is phosphorylated intracellularly to its active triphosphate form primarily by deoxycytidine kinase (dCK). However, unlike cytarabine or gemcitabine, its phosphorylation is not competitively inhibited by physiological deoxycytidine, potentially offering an advantage in plasma environments rich in natural nucleosides [3] [6]. Furthermore, troxacitabine is uniquely resistant to catabolism by cytidine deaminase (CDA), an enzyme that rapidly inactivates cytarabine and significantly reduces the activity of gemcitabine in patients with high CDA expression [2] [5] [8]. This metabolic stability translates to longer intracellular half-lives of the active triphosphate metabolite. Crucially, the phosphorylation of troxacitabine to its monophosphate form is catalyzed by dCK, but subsequent phosphorylation steps are mediated by different kinases. Notably, diphosphorylation is catalyzed by 3-phosphoglycerate kinase rather than nucleoside diphosphate kinase (NDPK), the enzyme responsible for phosphorylating the diphosphates of D-nucleosides like gemcitabine [5] [8]. This divergence in metabolic pathways contributes to distinct intracellular pharmacokinetics and reduced cross-resistance patterns.

Resistance Mechanisms: Cellular resistance to troxacitabine primarily arises from deficiencies in dCK activity or expression, similar to the initial activation barrier for cytarabine and gemcitabine. Studies using cladribine-resistant (CEM) and gemcitabine-resistant (AG6000) cell lines, both exhibiting low or absent dCK, confirmed significant cross-resistance to troxacitabine (IC50 increases of >10-fold compared to wild-type cells) [3]. However, resistance mediated by alterations in other pathways shows divergence. Troxacitabine triphosphate is a poorer substrate for SAMHD1, a cellular dNTP triphosphohydrolase implicated in resistance to clofarabine and other deoxynucleoside analogues [5]. This relative insensitivity to SAMHD1-mediated hydrolysis may preserve its activity in certain resistant phenotypes. Additionally, its lack of dependence on nucleoside transporters bypasses a common resistance mechanism affecting D-analogues, such as downregulation of hENT1 frequently observed in gemcitabine-resistant tumors [3] [5].

Antitumor Efficacy Spectrum: Preclinical studies highlight troxacitabine's efficacy against tumors historically less responsive to D-nucleoside analogues. It demonstrates potent activity in renal cell carcinoma (RCC) xenograft models (e.g., CAKI-1, A498, RXF-393), inducing complete regressions and achieving cure rates (tumor-free survival) in 40-60% of animals at study termination [7]. This contrasts with the limited activity of gemcitabine against RCC. Similarly, troxacitabine shows significant activity in solid tumor models like pancreatic adenocarcinoma (Panc-1, MIA PaCa-2) and hepatocellular carcinoma, where conventional nucleoside therapies often yield modest results [2] [7] [8]. In hematological malignancies, particularly myeloid leukemias, troxacitabine retains activity against blasts resistant to cytarabine, likely attributable to its distinct metabolism and resistance profile [3] [6]. Synergistic interactions have been documented between troxacitabine and gemcitabine in pancreatic cancer cell lines (AsPC-1, MIA PaCa-2, Panc-1) in vitro and in xenografts, despite both being cytidine analogues [8]. This synergy, quantified by combination indices (CI) <0.7 (indicating synergy), occurs without gemcitabine significantly altering troxacitabine's intracellular phosphorylation or incorporation into DNA, suggesting complementary mechanisms beyond shared metabolic activation [8].

Table 3: Comparative Profile of Troxacitabine and Representative D-Configured Nucleoside Analogues

CharacteristicTroxacitabine (L-configuration)Cytarabine (D-configuration)Gemcitabine (D-configuration)
Sugar Configurationβ-L-dioxolaneβ-D-arabinose2',2'-Difluoro-β-D-deoxyribose
Deamination by CDAResistantHighly susceptibleSusceptible
Transporter RequirementPassive diffusionhENT1-dependenthENT1-dependent
Key Monophosphate KinaseDeoxycytidine Kinase (dCK)Deoxycytidine Kinase (dCK)Deoxycytidine Kinase (dCK)
Key Diphosphate Kinase3-Phosphoglycerate KinaseNucleoside Diphosphate Kinase (NDPK)Nucleoside Diphosphate Kinase (NDPK)
SAMHD1 SensitivityLowModerateModerate/High
Dominant Resistance MechanismsdCK deficiencydCK deficiency, CDA overexpression, hENT1 downdCK deficiency, CDA overexpression, RRM1 up, hENT1 down
Ex Vivo IC50 in dCK- Cells (nM)>3000 (HL-60 dCK-) [3]>1000 (dCK- cell lines)>3000 (AG6000) [3]
Notable Preclinical ActivityRCC, Pancreatic, AML, CML-BPAML, ALLPancreatic, NSCLC, Ovarian, Bladder
Synergy with GemcitabineYes (Pancreatic models) [8]Limited dataN/A

Properties

CAS Number

145918-75-8

Product Name

Troxacitabine

IUPAC Name

4-amino-1-[(2S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6?,7-/m0/s1

InChI Key

RXRGZNYSEHTMHC-MLWJPKLSSA-N

SMILES

C1C(OC(O1)CO)N2C=CC(=NC2=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)cytosine
2R(-)-cis-HMD-cytosine
2R(-)-trans-HMD-cytosine
BCH 4556
BCH-4556
beta-L-dioxolane-cytidine
HMD-cytosine
troxacitabine
troxacitabine, 2R(-)-cis-isomer
troxacitabine, 2R(-)-trans-isomer
troxacitabine, 2S(-)-trans-isomer
troxacitabine, cis-(+-)-isomer
troxacitabine, trans-(+-)-isomer
Troxatyl

Canonical SMILES

C1C(OC(O1)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

C1C(O[C@H](O1)CO)N2C=CC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.